Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
CAS No.: 132089-36-2
Cat. No.: VC21211090
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132089-36-2 |
---|---|
Molecular Formula | C12H10ClNO2S |
Molecular Weight | 267.73 g/mol |
IUPAC Name | ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
Standard InChI Key | FHKIJGQXQOGHAL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Properties
Molecular Identity and Structural Features
The ethyl carboxylate group at position 4 of the thiazole ring represents another key structural element, providing a reactive functional group that can undergo various transformations, including reduction, hydrolysis, and transesterification reactions. The spatial arrangement of these functional groups around the thiazole core creates a unique three-dimensional structure that determines the compound's physical properties and chemical behavior in different environments and reaction conditions.
The thiazole ring itself contributes significantly to the compound's properties, as this heterocyclic system possesses distinct electronic characteristics due to the presence of both nitrogen and sulfur atoms. These heteroatoms create an electron distribution pattern that influences the compound's reactivity, stability, and potential for interaction with biological targets or incorporation into material systems.
The compound's chemical reactivity is particularly noteworthy, as it contains several sites that can participate in various chemical transformations. The ethyl carboxylate group represents a key reactive center that can undergo reactions such as reduction to aldehyde or alcohol functionalities, as demonstrated in documented synthetic procedures . The thiazole ring itself can also participate in various reactions, including electrophilic and nucleophilic substitutions, depending on the reaction conditions and reagents employed.
The solubility profile of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate indicates compatibility with organic solvents such as dichloromethane and toluene, as evidenced by its use in synthetic procedures involving these solvents . This solubility pattern is consistent with the compound's structure, which contains both polar and nonpolar elements that influence its interactions with different solvent systems.
Synthesis Methods
Detailed Reaction Procedure
The conversion of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate to 2-(2-chlorophenyl)thiazole-4-carbaldehyde follows a specific procedure that highlights the compound's reactivity and handling requirements. The reaction protocol involves the following steps and conditions:
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A solution of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate (1.34 g, 5.0 mmol) is prepared in dichloromethane (20 mL) and cooled to -78°C.
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Diisobutylaluminum hydride (DIBAL-H) (10.5 mL of 1.0 M solution in toluene, 10.5 mmol) is added to the cooled solution.
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The resulting reaction mixture is stirred at -78°C for 1 hour.
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After the reaction period, sodium fluoride (1.5 g) and water (0.5 mL) are added to quench the reaction.
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The mixture is allowed to warm to room temperature and then filtered.
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The filtrate is concentrated to provide the crude reduction product.
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Purification by column chromatography (10% ethyl acetate in hexanes) yields two primary products: 2-(2-chlorophenyl)thiazole-4-carbaldehyde and 2-(2-chlorophenyl)thiazole-4-methanol .
This synthetic transformation yields both the desired aldehyde product and an alcohol byproduct, which can be further oxidized to obtain additional aldehyde using standard oxidation conditions. This dual-product outcome reflects the challenge of controlling the reduction level of carboxylate groups, a common consideration in synthetic organic chemistry .
Table 2: Reaction Conditions for Conversion to Aldehyde
The documented synthetic transformation demonstrates the practical utility of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate as a versatile intermediate in organic synthesis, capable of undergoing controlled functional group transformations to access structurally related compounds with potentially different applications and properties.
Applications and Research Findings
Pharmaceutical Research
Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate serves as a key intermediate in pharmaceutical research, particularly in the development of novel drugs targeting bacterial infections . The thiazole scaffold represents a privileged structure in medicinal chemistry, featured in numerous bioactive compounds and approved pharmaceutical agents. This particular derivative combines the advantageous properties of the thiazole ring with specific substitution patterns that enhance its utility in drug discovery programs.
The compound's structural features make it particularly valuable for developing antibacterial agents, as the thiazole core is known to confer activity against various bacterial targets when appropriately functionalized. The 2-chlorophenyl substituent and the ethyl carboxylate group provide opportunities for structure-activity relationship studies and optimization of pharmacological properties such as potency, selectivity, and bioavailability .
Researchers working in pharmaceutical development can leverage the compound's well-defined structure and reactivity patterns to create libraries of derivatives with potentially enhanced biological activities. These derivatives can then be screened against relevant bacterial targets to identify promising lead compounds for further development and optimization as part of comprehensive drug discovery programs.
Pesticide Development
In agricultural chemistry, Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate plays a significant role in the synthesis of new agrochemicals designed to provide effective solutions for pest control in agriculture . The compound's utility in this field stems from the known pesticidal activities of various thiazole derivatives, which have demonstrated efficacy against agricultural pests while often offering favorable environmental and toxicological profiles.
The incorporation of the 2-chlorophenyl group and the ethyl carboxylate functionality into the thiazole framework creates opportunities for developing pesticides with specific activity profiles and target selectivity. These structural features can be modified or elaborated to optimize properties such as persistence, biodegradability, and spectrum of activity against target pests .
Agrochemical researchers can employ Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate as a starting point for developing new pesticide candidates, potentially addressing challenges such as resistance development and environmental concerns associated with existing pest control agents. The compound's documented synthetic transformations further enhance its utility in this field by providing access to structurally related derivatives with potentially different or enhanced pesticidal activities.
Material Science Applications
Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate has attracted interest in material science research, particularly for creating advanced materials such as polymers with enhanced properties that benefit industries like electronics and coatings . The compound's heterocyclic structure can contribute to materials with unique electronic properties, thermal stability, and mechanical characteristics when appropriately incorporated into polymeric systems or other material formulations.
The thiazole ring, with its specific electronic configuration and potential for intermolecular interactions, can influence material properties such as conductivity, optical behavior, and stability. The presence of the 2-chlorophenyl group and the ethyl carboxylate functionality provides additional sites for interactions or chemical modifications that can further modulate material properties and performance characteristics .
Materials scientists can explore the incorporation of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate or its derivatives into various material systems, potentially developing new materials with applications in electronic devices, protective coatings, and other advanced technologies. The compound's well-defined structure and reactivity enable systematic studies of structure-property relationships in material systems, facilitating the design of materials with specific performance attributes.
Biological Studies
Researchers utilize Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate in biological studies to investigate various biochemical pathways, gain insights into disease mechanisms, and identify potential therapeutic targets . The compound's defined structure and potential for specific interactions with biological targets make it valuable for probing biochemical processes and developing assays for drug discovery programs.
The thiazole scaffold is known to interact with various biological receptors and enzymes, and the specific substitution pattern in Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate may confer selectivity for particular biological targets. This selectivity can be exploited to study specific biochemical pathways or cellular processes, potentially leading to new understandings of biological systems and disease mechanisms .
Biological researchers can employ the compound as a chemical probe or tool compound in various investigations, such as enzyme inhibition studies, receptor binding assays, or cellular response evaluations. The documented synthetic transformations of the compound further expand its utility in biological research by providing access to derivatives that may interact differently with biological systems, enabling comparative studies and structure-activity analyses.
Analytical Chemistry Applications
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate appear in the scientific literature, showcasing variations in substitution patterns and functional groups that can significantly influence chemical behavior and biological activities. These related compounds provide context for understanding the structure-property relationships and potential applications of the primary compound.
One notable structural analog is Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, termed O4I2, which differs in having an amino linkage between the thiazole ring and a 4-chlorophenyl group, rather than direct attachment of a 2-chlorophenyl group. This related compound has demonstrated activity in enforcing Oct3/4 expression, which is associated with stem cell pluripotency, highlighting how structural variations can lead to specific biological activities .
Another related compound is Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, which features a 4-chlorophenyl group (para-substitution rather than ortho), a hydroxyl group at position 4 of the thiazole ring, and the carboxylate group at position 5. This alternative substitution pattern creates a compound with different electronic and steric properties, potentially leading to distinct chemical behaviors and applications .
Synthetic Derivatives
The documented synthetic transformation of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate yields two primary derivatives: 2-(2-chlorophenyl)thiazole-4-carbaldehyde and 2-(2-chlorophenyl)thiazole-4-methanol . These derivatives represent functionally modified versions of the parent compound, with the ethyl carboxylate group transformed to either an aldehyde or a hydroxymethyl functionality.
The aldehyde derivative, 2-(2-chlorophenyl)thiazole-4-carbaldehyde, retains the thiazole core and 2-chlorophenyl substituent but features a more reactive carbonyl group at position 4. This increased reactivity makes the aldehyde derivative valuable for further synthetic transformations, such as condensation reactions, reductions, or oxidations, expanding the range of accessible thiazole derivatives .
The alcohol derivative, 2-(2-chlorophenyl)thiazole-4-methanol, represents a more reduced form of the parent compound, with the carboxylate group converted to a primary alcohol functionality. This derivative offers different reactivity patterns, particularly for reactions involving hydroxyl groups such as esterification, etherification, or oxidation. The alcohol can also be converted back to the aldehyde through standard oxidation procedures, demonstrating the interconvertibility of these functional derivatives .
Table 3: Comparison of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate with Related Compounds
These structural analogs and synthetic derivatives illustrate the chemical diversity that can be accessed through modifications of the basic thiazole scaffold, highlighting the versatility of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate as a chemical platform for various applications and investigations.
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